molecular formula C8H7Cl2N3S B2711614 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-49-9

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine

Cat. No.: B2711614
CAS No.: 1059191-49-9
M. Wt: 248.13
InChI Key: UKEWNPRPHCJBAO-UHFFFAOYSA-N
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Description

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable imidazole derivative, followed by chlorination and methylsulfanylation steps.

    Cyclization Reaction: The initial step often involves the cyclization of a precursor such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-c]pyrimidine core.

    Methylsulfanylation: The methylsulfanyl group is typically introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.

    Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene.

Major Products

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Oxidized Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfanyl group.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: A closely related compound with similar structural features but different substituents.

    2-Chloromethyl-3,5-dimethyl-4-pyrimidine: Another pyrimidine derivative with chloromethyl groups but lacking the imidazo ring structure.

Uniqueness

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable scaffold for further research and development.

Biological Activity

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₇H₈Cl₂N₄S
  • CAS Number : 1059191-49-9
  • Molecular Weight : 219.13 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-c]pyrimidine exhibit significant anti-inflammatory effects. The compound has been tested against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound95.0 >1000.36

The IC50 values indicate that this compound shows a stronger inhibitory effect on COX-2 compared to COX-1, suggesting its potential as an anti-inflammatory agent similar to indomethacin, which has an IC50 of 0.21 μM against COX-1 and 2.60 μM against COX-2 .

Anticancer Activity

In vitro studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a related pyrimidine derivative significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that the compound may have potential as an anticancer therapeutic.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Some studies suggest that imidazo[1,2-c]pyrimidines can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Anti-inflammatory Effects :
    • In a carrageenan-induced paw edema model in rats, imidazo[1,2-c]pyrimidine derivatives showed significant reduction in inflammation comparable to standard treatments .
  • Anticancer Evaluation :
    • A study evaluating the effects on A431 cells found that treatment with pyrimidine derivatives resulted in decreased viability and increased apoptosis markers .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that modifications to the substituents on the imidazo[1,2-c]pyrimidine core can enhance biological activity. For instance, electron-donating groups at specific positions have been associated with improved inhibition of COX enzymes .

Properties

IUPAC Name

7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEWNPRPHCJBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC(=CN21)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Dichloroacetone (2.89 g, 22.77 mmol) was added to a solution 6-chloro-2-methylsulfanyl-pyrimidin-4-ylamine (4 g, 22.77 mmol) in AcOH (15 mL) and the mixture was stirred at 110° C. for 16 hours. Then H2O was added and the solid formed was filtered off and dried in vacuo to yield 7-chloro-2-chloromethyl-5-methylsulfanyl-imidazo[1,2-c]pyrimidine (2.5 g, 44% yield) as a pale brown solid that was used in the next step without further purification.
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2.89 g
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4 g
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15 mL
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Synthesis routes and methods II

Procedure details

8 g (45.5 mmol) of 6-chloro-2-(methylthio)pyrimidine-4-amine and 5.78 g (45.55 mmol) of 1,3-dichloroacetone are dissolved in 53 ml of glacial acetic acid and heated at 105° C. for 16 h. After the reaction is complete, water is added and the precipitate is filtered off with suction. The crude product is further purified by silica gel chromatography. Drying under high vacuum results in 5.53 g (49% of theory) of product.
Quantity
8 g
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5.78 g
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53 mL
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